
1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- can be synthesized through several methods. One common approach involves the oxidative dimerization of isoquinoline using reagents such as lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in diethyl ether . Another method includes the coupling of 1-haloisoquinolines .
Industrial Production Methods
For industrial-scale production, the oxidative dimerization method is often preferred due to its higher yield and scalability . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired enantiomeric purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield partially or fully reduced biisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can produce a range of substituted biisoquinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary but often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- .
Applications De Recherche Scientifique
Asymmetric Henry Reaction
One of the most prominent applications of 1,1'-Biisoquinoline is as a catalyst in the Henry reaction , which involves the addition of nitroalkanes to carbonyl compounds. Research indicates that chiral derivatives of 1,1'-Biisoquinoline can achieve high enantioselectivity in this reaction. For instance, a study demonstrated that C1-symmetric 1,2-bisisoquinolines catalyze the reaction efficiently, yielding β-nitro alcohols with enantiomeric excesses (ee) up to 92% under mild conditions .
Table 1: Summary of Catalytic Performance in Henry Reaction
Catalyst Type | Enantiomeric Excess (%) | Reaction Conditions | Yield (%) |
---|---|---|---|
C1-1,2-bisisoquinoline | Up to 92 | Mild conditions | Up to 99 |
C2-symmetric variants | Lower than C1 | Similar conditions | Moderate yields |
Organocatalysis
In addition to metal-catalyzed reactions, bisisoquinolines have been explored as organocatalysts . Their unique structure allows them to facilitate reactions without the need for metal catalysts. The efficiency of these compounds in promoting reactions such as the Michael addition has been well documented .
Synthesis and Derivatives
The synthesis of 1,1'-Biisoquinoline has been optimized over the years. Recent advancements include improved methods for generating this compound from readily available precursors through various coupling reactions. For example, Ullmann coupling techniques have been employed to synthesize substituted derivatives with enhanced catalytic properties .
Table 2: Synthesis Methods for 1,1'-Biisoquinoline Derivatives
Method | Description | Yield (%) |
---|---|---|
Ullmann Coupling | Coupling of halogenated isoquinolines | Up to 81 |
Diastereomeric Salt Formation | Using chiral acids for resolution | High yields |
Ionic Liquid Mediated Synthesis | Environmentally friendly approach | Moderate yields |
Case Study 1: Enantioselective Synthesis
In a notable study by Yao et al., the use of C1-1,2-bisisoquinoline as a catalyst in the asymmetric Henry reaction was investigated. The results showed that this catalyst not only provided high yields but also maintained excellent enantioselectivity across various substrates . This study underscores the potential for these compounds in developing sustainable synthetic methodologies.
Case Study 2: Antitumor Activity
Another area of research has focused on the antitumor properties of biisoquinoline derivatives. A study explored cis-dichloridoplatinum(II) complexes formed with these compounds and reported promising antitumor activity against various cancer cell lines. This highlights their potential application in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- involves its interaction with molecular targets through coordination bonds. The compound’s nitrogen atoms can donate electron pairs to form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . The pathways involved often depend on the specific application and the nature of the metal ions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity with metal ions.
Uniqueness
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- is unique due to its chiral nature and the presence of multiple stereogenic centers, which contribute to its distinct chemical and physical properties . This makes it particularly valuable in applications requiring specific enantiomeric forms .
Activité Biologique
1,1'-Biisoquinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline , particularly in its (1R,1'R) form, has been investigated for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, catalytic properties, and pharmacological effects.
Chemical Structure and Synthesis
The structure of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline features a bicyclic framework that contributes to its unique reactivity and biological properties. The synthesis of this compound has been optimized through various methods:
- Improved Synthesis : Recent studies have reported enhanced synthetic routes that yield high purity and enantiomeric resolution of the compound .
- Catalytic Applications : The compound has been utilized as a catalyst in asymmetric reactions such as the Henry reaction. Its chiral derivatives have shown significant catalytic efficiency with yields exceeding 95% .
Biological Activity
The biological activity of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline has been explored in several domains:
Antimicrobial Properties
Research indicates that biisoquinoline derivatives exhibit antimicrobial activity against various pathogens. The octahydro derivative has shown promising results in inhibiting bacterial growth.
Anticancer Activity
Studies have demonstrated that compounds related to biisoquinolines possess anticancer properties. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .
Neuroprotective Effects
The neuroprotective potential of biisoquinolines is another area of interest. Investigations into their effects on neuronal cells suggest that they may help mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological efficacy of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline:
- Study 1 : A study demonstrated that this compound exhibits significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis-related proteins .
- Study 2 : Another research effort focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations achieved at low micromolar concentrations .
Data Table: Biological Activities Summary
Propriétés
IUPAC Name |
(1R)-1-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)[C@H]3C4=CC=CC=C4CCN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460596 | |
Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634180-49-7 | |
Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.